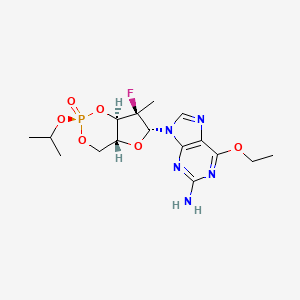
Horsetail
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Horsetail, scientifically known as Equisetum arvense, is a perennial plant belonging to the Equisetaceae family. It is one of the oldest living vascular plants, dating back to the Paleozoic era. This compound is renowned for its high silica content and has been traditionally used in herbal medicine for its diuretic, anti-inflammatory, and wound-healing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Horsetail is typically harvested and processed to extract its active compounds. The extraction process often involves the use of solvents such as ethanol or water. For instance, a 40% ethanolic extract of Equisetum hyemale has been prepared using ultrasound- or microwave-assisted extraction methods .
Industrial Production Methods: In industrial settings, this compound is processed to obtain silica, which is used as a natural silica support in various applications. The preparation involves treating the this compound plant with hydrochloric acid, followed by high-temperature exposure to obtain this compound ash, which is rich in mesoporous silica .
Chemical Reactions Analysis
Types of Reactions: Horsetail undergoes various chemical reactions, including oxidation, reduction, and substitution. The silica extracted from this compound can act as a solid acid catalyst in these reactions.
Common Reagents and Conditions:
Oxidation: this compound extracts can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be facilitated using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under mild conditions.
Major Products: The major products formed from these reactions include various organic compounds such as pyrano[2,3-c]pyrazole derivatives and 2-amino-4H-chromene derivatives .
Scientific Research Applications
Horsetail has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of horsetail involves its phytochemical components, including minerals, sterols, phenolic acids, flavonols, lignans, and phenylpropenoids. These compounds modulate cytokine secretion, collagen synthesis, and bacterial growth, contributing to its anti-inflammatory and wound-healing effects . For example, the extract increases the release of interleukin-10 and inhibits the release of monocyte chemoattractant protein-1, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Horsetail is unique due to its high silica content and diverse phytochemical composition. Similar compounds include other members of the Equisetum genus, such as Equisetum hyemale, Equisetum laevigatum, and Equisetum telmateia. These species share similar medicinal properties but may differ in their specific phytochemical profiles and silica content .
Properties
CAS No. |
129677-90-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181589.png)

